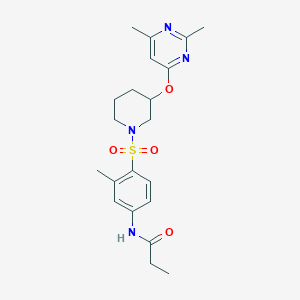
1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photoinitiators and Cytotoxicity
Photoinitiators, including morpholine derivatives, have been studied for their cytotoxic effects when combined with solvents such as 1,2-dichloropropane. These combinations have shown significant cytotoxicity and apoptosis in human embryonic lung fibroblasts, suggesting implications for occupational safety and respiratory disease risk in environments where such chemicals are used (Kawasaki et al., 2015).
Src Kinase Inhibition
Derivatives structurally similar to the compound of interest have been optimized as potent inhibitors of Src kinase activity. These inhibitors are important for cancer research, particularly in blocking Src-mediated cell proliferation. One derivative demonstrated significant inhibition of tumor growth in xenograft models, indicating its potential for anticancer therapy (Boschelli et al., 2001).
Antidepressant Activity
Morpholine derivatives have been synthesized and tested for their antidepressant activities. For example, certain compounds showed a shorter immobility time in mice forced swimming tests, suggesting potential applications in treating depression (Xiao Xin, 2007).
Synthesis and Characterization
The synthesis and characterization of morpholine derivatives, including their hydrochloride salts, have been detailed in various studies. These compounds are prepared through reactions involving bromo-substituted precursors and diethanolamine, followed by hydrochloride treatment to obtain their hydrochloride salts. Such studies contribute to the understanding of morpholine-based compound synthesis and their potential applications in medicinal chemistry (Zhou Peng, 2004).
Anticonvulsive and n-Cholinolytic Activities
Some morpholine derivatives exhibit pronounced anticonvulsive and peripheral n-cholinolytic activities, which are significant for neurological research and the development of treatments for convulsive disorders. These findings underscore the therapeutic potential of morpholine-based compounds in neurology and psychiatry (Papoyan et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-dibromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO3.ClH/c14-10-1-2-13(12(15)7-10)19-9-11(17)8-16-3-5-18-6-4-16;/h1-2,7,11,17H,3-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVQYSMGRVJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

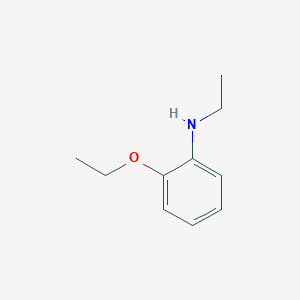
![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2704692.png)
![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)
![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)
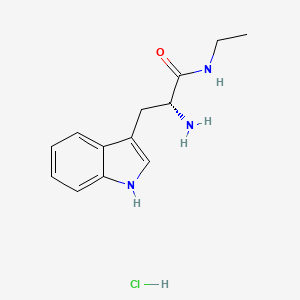



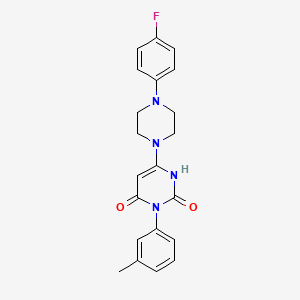
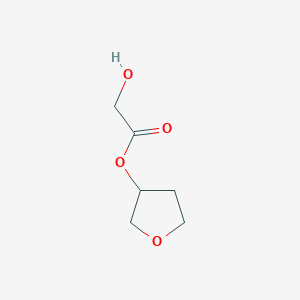
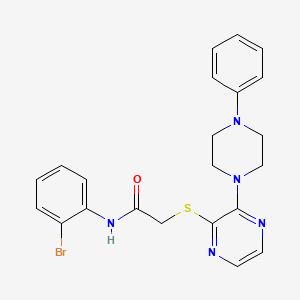
![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2704704.png)

